molecular formula C7Cl2F6S B14050337 1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene

1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene

Cat. No.: B14050337
M. Wt: 301.04 g/mol
InChI Key: PVODRXISOROGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7Cl2F6S. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a trifluoromethylthio group attached to a benzene ring. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable benzene derivative with chlorinating and fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, often using catalysts to enhance the reaction efficiency. The specific conditions, such as temperature, pressure, and the choice of solvents, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation may produce compounds with higher oxidation states .

Scientific Research Applications

1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological activities.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of halogen atoms and the trifluoromethylthio group can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene is unique due to the combination of chlorine, fluorine, and trifluoromethylthio groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Properties

Molecular Formula

C7Cl2F6S

Molecular Weight

301.04 g/mol

IUPAC Name

1,2-dichloro-3,4,5-trifluoro-6-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7Cl2F6S/c8-1-2(9)6(16-7(13,14)15)5(12)4(11)3(1)10

InChI Key

PVODRXISOROGIS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)Cl)SC(F)(F)F)F)F

Origin of Product

United States

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